

TMP195: A Technical Guide for Immunological Research

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which has emerged as a critical tool in immunology research. By specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9, **TMP195** modulates the innate and adaptive immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This document provides an in-depth technical guide on the core aspects of **TMP195**, including its mechanism of action, effects on immune cells, and its application in preclinical immunology and oncology research. It consolidates key quantitative data, details essential experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to aid researchers in designing and interpreting studies involving this compound.

Introduction to TMP195

TMP195 is a first-in-class, selective class IIa HDAC inhibitor.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC isoforms and are often associated with toxicity, **TMP195**'s selectivity for class IIa HDACs offers a more targeted approach to modulating gene expression in specific cell types.[2] Class IIa HDACs have limited deacetylase activity themselves but function as transcriptional corepressors. Their inhibition by **TMP195** leads to changes in gene expression that are highly relevant to immune cell function.[2] Research has demonstrated that monocytes and macrophages are particularly sensitive to **TMP195**, while lymphocytes show minimal transcriptional responses.[2] This myeloid-biased activity makes **TMP195** a valuable



tool for investigating the role of macrophages and other myeloid cells in various disease contexts, most notably in cancer.

Mechanism of Action

TMP195 exerts its effects by binding to the active site of class IIa HDACs, thereby preventing them from forming and functioning within transcriptional repressor complexes. This leads to an increase in histone acetylation at specific gene promoters, resulting in a more open chromatin structure and altered gene expression.[3] A key consequence of this in macrophages is a phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This reprogramming is associated with enhanced phagocytosis, antigen presentation, and the production of pro-inflammatory cytokines.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **TMP195** based on published literature.

Table 1: In Vitro Inhibitory Activity of TMP195

Target	K_i_ (nM)	IC_50_ (nM)
HDAC4	59[4][8]	111[2][4]
HDAC5	60[4][8]	106[2][4]
HDAC7	26[4][8]	46[4]
HDAC9	15[4][8]	9[2]
Class I/IIb HDACs	>10,000[2]	>10,000[2]

Table 2: In Vivo Experimental Parameters



Animal Model	Cancer Type	TMP195 Dosage	Administration Route	Key Findings
MMTV-PyMT[7]	Breast Cancer	50 mg/kg/day[5]	Intraperitoneal (IP)[5]	Reduced tumor burden and pulmonary metastases.[9]
Colitis- Associated Cancer (CAC)	Colorectal Cancer	50 mg/kg/day[3]	Intraperitoneal (IP)[3]	Significantly reduced tumor burden.[3]
MC38 Transplanted Tumor	Colorectal Cancer	50 mg/kg/day[1]	Intraperitoneal (IP)[1]	Reduced tumor weight and volume.[1]

Table 3: Effects of TMP195 on Immune Cell Populations and Cytokines

Cell/Cytokine	Effect	Quantitative Change
M1 Macrophages (F4/80+CD86+)	Increased infiltration	38.26% to 74.02% in MC38 tumors[3]
Total Macrophages (F4/80+)	Decreased proportion	47.64% to 34.11% in MC38 tumors[3]
Cytotoxic T Lymphocytes (CD8+)	Increased activation	Increased granzyme B+ cells[7]
Serum IL-1 β , IL-6, IL-12, TNF α	Increased levels	Significantly higher than control in CAC mice[3]
CCL2 (in vitro)	Decreased secretion	Blocked accumulation in monocyte-derived macrophage cultures[4]
CCL1 (in vitro)	Increased secretion	Significantly increased in monocyte-derived macrophage cultures[4]





Signaling Pathways and Experimental Workflows TMP195-Mediated Macrophage Polarization Signaling Pathway

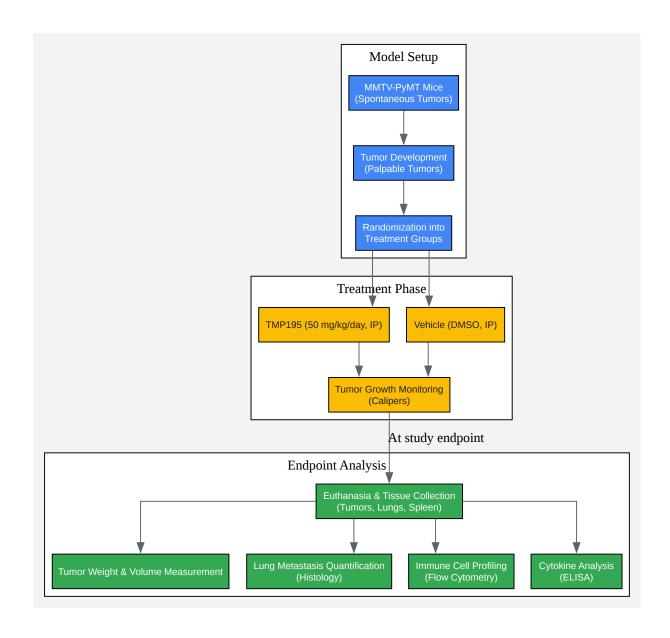
TMP195 promotes the M1 polarization of macrophages, in part, through the activation of the MAPK and NF-κB signaling pathways. Inhibition of class IIa HDACs leads to increased phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, driving the expression of pro-inflammatory genes.

TMP195 signaling in macrophage M1 polarization.

In Vivo Experimental Workflow for a Murine Breast Cancer Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **TMP195** in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.





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In vivo experimental workflow for **TMP195** efficacy testing.



Experimental ProtocolsIn Vitro Macrophage Polarization

Objective: To assess the effect of **TMP195** on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

- Bone marrow cells from C57BL/6 mice
- DMEM with 10% FBS, penicillin/streptomycin
- Recombinant mouse M-CSF
- · Recombinant mouse IFN-y
- Lipopolysaccharide (LPS)
- TMP195 (dissolved in DMSO)
- 6-well tissue culture plates

Protocol:

- Isolate bone marrow from the femure and tibias of mice.
- Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cellconditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to differentiate into BMDMs.
- On day 7, harvest the BMDMs and re-plate at a density of 1 x 10⁶ cells/well in a 6-well plate.
- To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-y in the presence or absence of **TMP195** (e.g., 40 μM) or vehicle control (DMSO) for 24-48 hours.[3]
- Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the supernatant for cytokine analysis by ELISA.



Flow Cytometry Analysis of Tumor-Infiltrating Macrophages

Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMs) in tumors from **TMP195**-treated mice.

Materials:

- Freshly excised tumors
- Collagenase IV, DNase I
- RPMI 1640 medium
- 70 μm cell strainers
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.
- Flow cytometer

Protocol:

- Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase I for 1-2 hours at 37°C with agitation.
- Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using a lysis buffer.
- Wash the cells with FACS buffer and count them.



- Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes on ice.
- Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of CD86+ cells within the F4/80+ population to identify M1-like TAMs.

Western Blot for MAPK and NF-kB Signaling

Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-κB p65 in macrophages treated with **TMP195**.

Materials:

- BMDMs treated as described in section 5.1.
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



Protocol:

- Lyse the treated BMDMs with ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

TMP195 is a powerful research tool for dissecting the role of class IIa HDACs in the immune system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages towards an anti-tumoral phenotype, has significant implications for cancer immunology and the development of novel immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize **TMP195** in their studies and contribute to a deeper understanding of its therapeutic potential.

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